Methyl violet 2B(1+)

Description

Historical Context and Evolution of Research Interest in Methyl Violet 2B(1+)

The broader class of methyl violet dyes, to which Methyl Violet 2B(1+) is related, has a long history of use, particularly in microscopy and histology. The hydrochloride salt of Methyl Violet 2B is recognized as a histological dye, notably employed in Gram's stain for bacterial classification and the demonstration of amyloid. ebi.ac.uknih.gov This historical application as a staining agent formed an early basis for academic interest, focusing on its interaction with biological materials and its visual properties.

Over time, research interest has evolved beyond purely staining applications. Investigations have begun to explore the biological activities of compounds related to Methyl Violet 2B(1+), identifying roles such as enzyme inhibition and potential antineoplastic properties. ebi.ac.uknih.gov This signifies a shift towards understanding the compound's interactions at a molecular level and exploring its utility in pharmacological or biotechnological contexts. Furthermore, its presence and potential fate in the environment, such as in wastewater treatment processes, have also become areas of academic inquiry. ntu.edu.sg

Academic Classification and Structural Features Relevant to Research Applications

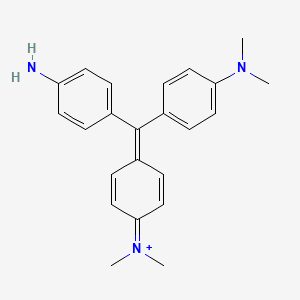

Methyl Violet 2B(1+) is academically classified as an iminium ion. nih.gov It is the conjugate acid of the Methyl Violet 2B free base (N,N,N',N'-Tetramethylpararosaniline). nih.govnih.gov Structurally, it is a derivative of triphenylmethane (B1682552) dyes, characterized by a central carbon atom bonded to three aromatic rings, with amino substituents on these rings. The positive charge resides on one of the nitrogen atoms, forming the iminium functionality.

The molecular formula of Methyl Violet 2B(1+) is C₂₃H₂₆N₃⁺. nih.gov Its structure, featuring delocalized electrons across the conjugated system of the aromatic rings and the iminium group, is responsible for its vibrant color and its ability to interact with negatively charged cellular components or other anionic species, which is fundamental to its use as a dye and in other research applications. The molecular weight of Methyl Violet 2B(1+) is approximately 344.5 g/mol . nih.gov

Overview of Key Research Domains and Methodologies Applied to Methyl Violet 2B(1+)

Research involving Methyl Violet 2B(1+) spans several key domains:

Histology and Microscopy: A traditional area focusing on its application as a dye for visualizing cellular structures and microorganisms. Methodologies include various staining protocols, such as Gram staining, applied to biological samples for microscopic examination. ebi.ac.ukvt.edu

Biochemical and Cellular Studies: Investigations into its interactions with biological molecules and its effects on cellular processes. This includes research identifying Methyl Violet 2B as an inhibitor of specific enzymes, such as non-specific protein-tyrosine kinase (EC 2.7.10.2) and focal adhesion kinase (FAK). ebi.ac.uk Methodologies involve enzyme inhibition assays, cell culture techniques, and assays to measure cellular responses like apoptosis, adhesion, migration, and invasion. ebi.ac.uk

Environmental Research: Studies examining the compound's presence, transformation, and potential impact in environmental matrices, such as wastewater. Research in this area may involve analytical techniques to detect and quantify Methyl Violet 2B(1+) and its transformation products in complex samples. ntu.edu.sg

Structure

3D Structure

Properties

Molecular Formula |

C23H26N3+ |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

[4-[(4-aminophenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C23H25N3/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4/h5-16,24H,1-4H3/p+1 |

InChI Key |

XYSSGYHHAUSTHC-UHFFFAOYSA-O |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Advanced Methodologies for the Environmental Remediation of Methyl Violet 2b 1+

Adsorption-Based Technologies and Mechanisms

Adsorption is a surface phenomenon where pollutant molecules adhere to the surface of a solid material (adsorbent). The effectiveness of adsorption for removing dyes like methyl violet 2B(1+) is attributed to the high surface area and tailored pore structures of various adsorbent materials. researchgate.net The mechanisms involved in the adsorption of methyl violet 2B(1+), a cationic dye, typically include electrostatic attraction between the positively charged dye molecules and negatively charged functional groups on the adsorbent surface, π-π interactions between the aromatic rings of the dye and the adsorbent, hydrogen bonding, and pore filling. uobaghdad.edu.iqnih.govresearchgate.netresearchgate.net

Development and Characterization of Novel Adsorbent Materials for Methyl Violet 2B(1+)

The development of novel adsorbent materials is crucial for enhancing the efficiency and cost-effectiveness of methyl violet 2B(1+) removal. Various materials, including carbonaceous materials, clay minerals, metal-organic frameworks, and biomass-derived materials, have been explored and characterized for their adsorption capabilities. Characterization techniques such as Scanning Electron Microscopy (SEM), Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and Brunauer–Emmett–Teller (BET) surface area analysis are commonly employed to understand the morphology, functional groups, crystal structure, and surface properties of these adsorbents before and after dye adsorption. uobaghdad.edu.iqdergipark.org.trnih.govresearchgate.netgnest.orgresearchgate.net

Carbonaceous Adsorbents (e.g., Activated Carbon, Biochar)

Carbonaceous adsorbents, particularly activated carbon and biochar, are widely investigated for dye removal due to their high surface area, porosity, and tunable surface chemistry. scirp.orgresearchgate.net Activated carbon, often prepared from various precursors including agricultural wastes, has demonstrated high adsorption capacities for methyl violet. scirp.orgresearchgate.netisca.me For instance, activated carbon based on neem hulls showed a methyl violet removal yield of 99.53% under optimal conditions. isca.me Similarly, activated carbon derived from Saba senegalensis shell residue effectively removed methyl violet, with the Freundlich model better describing the adsorption process. scirp.org Biochar, produced from the pyrolysis of biomass, also serves as an effective adsorbent. researchgate.net Studies on biochars derived from crop residues like canola straw, peanut straw, soybean straw, and rice hull have shown varying adsorption capacities for methyl violet, influenced by factors such as feedstock and pH. researchgate.net The adsorption mechanism on biochar often involves electrostatic attraction and interactions with functional groups like carboxylate and phenolic hydroxyl groups. researchgate.net

Clay Minerals and Nanoclays

Clay minerals and nanoclays are attractive adsorbents due to their natural abundance, low cost, and layered structures with high surface area and cation exchange capacity. mdpi.commdpi.com Their negatively charged surfaces facilitate the adsorption of cationic dyes like methyl violet 2B(1+). mdpi.commdpi.com Halloysite (B83129) nanoclay (HNC) has been studied for methyl violet removal, showing an optimal adsorption capacity of 27.7 mg/g at ambient temperature and pH 4.26. mdpi.com Montmorillonite (B579905) (MMT) and modified montmorillonite have also been explored, demonstrating significant adsorption capabilities for crystal violet (a component of methyl violet). lew.ronih.gov For example, Montmorillonite-Fe3+ nanoclay mineral exhibited rapid and efficient removal of crystal violet. lew.ro

Metal-Organic Frameworks and Nanocomposites

Metal-Organic Frameworks (MOFs) and their nanocomposites are emerging as highly efficient adsorbents for dye removal due to their high porosity, large surface area, and tunable structure. nih.govresearchgate.netmdpi.com MOFs can offer abundant active sites for dye adsorption. mdpi.com An aluminum metal-organic framework encapsulated with a composite sponge (Al-MOF@PIC) demonstrated an impressive maximum adsorption capacity of 646.76 mg/g for methyl violet 2B. nih.gov The adsorption mechanisms on MOF-based materials can include pore filling, π-π stacking, hydrogen bonding, and electrostatic interactions. nih.gov MOF-derived magnetic nanocomposites are also being investigated for their potential in removing organic pollutants, including dyes. researchgate.net

Biomass-Derived and Agricultural Waste Adsorbents

Utilizing biomass-derived materials and agricultural wastes as adsorbents offers a sustainable and cost-effective approach to wastewater treatment. researchgate.netacs.orgiscientific.orgmdpi.com Various natural materials and bio-sorbents have been investigated for their ability to remove dyes from effluents. researchgate.netacs.orgiscientific.org Examples include date seeds, palm kernel shells, carobs (Ceratonia siliqua L. fruits), and Nepenthes rafflesiana pitcher and leaves. uobaghdad.edu.iqresearchgate.netresearchgate.netgnest.orgd-nb.info Raw date seeds showed an ultimate adsorption capacity of 59.5 mg/g for methyl violet, with the Langmuir model providing a better fit for equilibrium data compared to the Freundlich model. uobaghdad.edu.iqresearchgate.net Activated carbon from palm kernel demonstrated maximum adsorption capacities of 107.3 mg/g (modified) and 83.91 mg/g (unmodified) for methyl violet. researchgate.net Carobs, both untreated and thermal treated, also exhibited adsorption capabilities for methyl violet, with maximum capacities of 9.804 mg/g for untreated and 62.5 mg/g for thermal treated carobs. gnest.org Nepenthes rafflesiana pitcher and leaves were reported as new adsorbents with high maximum monolayer adsorption capacities of 288.7 mg/g and 194.0 mg/g, respectively, for methyl violet 2B. d-nb.info Surface modification of biomass materials, such as NaOH treatment of rock melon skin, can significantly enhance adsorption capacity. deswater.com NaOH-modified rock melon skin showed a maximum adsorption capacity of 669.73 mg/g for methyl violet 2B, compared to 224.56 mg/g for the untreated material. deswater.com

Here is a table summarizing some research findings on the adsorption capacity of various adsorbents for Methyl Violet 2B(1+):

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

| Granular Activated Carbon | 204 | researchgate.net |

| Date Seeds (Raw) | 59.5 | uobaghdad.edu.iqresearchgate.net |

| Palm Kernel Activated Carbon (Unmodified) | 83.91 | researchgate.net |

| Palm Kernel Activated Carbon (Modified) | 107.3 | researchgate.net |

| Halloysite Nanoclay (HNC) | 27.7 | mdpi.com |

| Al-MOF@PIC Composite Sponge | 646.76 | nih.gov |

| Carobs (Ceratonia siliqua L.) - Untreated (CRM) | 9.804 | gnest.org |

| Carobs (Ceratonia siliqua L.) - Thermal Treated (CC) | 62.5 | gnest.org |

| Nepenthes rafflesiana Pitcher (NP) | 288.7 | d-nb.info |

| Nepenthes rafflesiana Leaves (NL) | 194.0 | d-nb.info |

| Rock Melon Skin (Cucumis melo var. cantalupensis) (CMS) | 224.56 | deswater.com |

| NaOH Modified Rock Melon Skin (MCMS) | 669.73 | deswater.com |

| Chromium Phosphovanadate (Cr-PV) Nanomaterials | 123.81 | researchgate.net |

| Phosphoric Acid-Activated Biochar from Pomelo Peel (PPC) | 396.6 (for Crystal Violet) | acs.org |

| Ziziphus Spina-Christi Seed (ZSCS) | 476.19 | nih.gov |

| Brown Seaweed Cystoseira tamariscifolia | 10.0 | mdpi.com |

Adsorption Kinetics and Equilibrium Modeling of Methyl Violet 2B(1+)

Understanding the kinetics and equilibrium of methyl violet 2B(1+) adsorption is essential for designing and optimizing adsorption processes. Adsorption kinetics describes the rate at which the dye is adsorbed onto the material, while equilibrium modeling describes the distribution of the dye between the liquid phase and the adsorbent surface at equilibrium.

Kinetic studies often employ models such as the pseudo-first-order and pseudo-second-order models to analyze the adsorption rate. uobaghdad.edu.iqscirp.orgdeswater.comresearchgate.netresearchgate.netgnest.orgresearchgate.netmdpi.comd-nb.infomdpi.com For methyl violet 2B(1+) adsorption, the pseudo-second-order kinetic model has frequently been reported as providing a better fit to experimental data for various adsorbents, suggesting that the adsorption process may be governed by chemical interactions or chemisorption. uobaghdad.edu.iqscirp.orgdeswater.comresearchgate.netresearchgate.netgnest.orgresearchgate.netmdpi.comd-nb.info The pseudo-second-order model indicates that the adsorption rate is proportional to the square of the concentration of the remaining solute in the solution. uobaghdad.edu.iq

Equilibrium adsorption data are typically analyzed using isotherm models such as the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich models. uobaghdad.edu.iqscirp.orgresearchgate.netresearchgate.netmdpi.comnih.gov The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm model describes multilayer adsorption on heterogeneous surfaces. uobaghdad.edu.iqscirp.orgresearchgate.net For the adsorption of methyl violet 2B(1+) onto many adsorbents, the Langmuir isotherm model has been found to provide a good fit to the equilibrium data, indicating a monolayer adsorption process. uobaghdad.edu.iqresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov However, some studies have reported that the Freundlich model or other models like Langmuir-Freundlich or Sips isotherms better describe the adsorption behavior depending on the specific adsorbent and conditions. scirp.orgdeswater.comresearchgate.net

Detailed research findings from kinetic and equilibrium studies provide valuable insights into the adsorption process. For instance, a study on granular activated carbon reported that the Langmuir model correctly described the adsorption process with a maximum adsorbed amount of up to 204 mg/g at 25 °C, and the pseudo-second-order model was better suited for kinetic data. researchgate.net Research on date seeds showed that the pseudo-second-order model best depicted the kinetics, and the Langmuir model functioned better as an adsorption isotherm. uobaghdad.edu.iqresearchgate.net Studies also investigate the influence of parameters such as contact time, initial dye concentration, adsorbent dose, pH, and temperature on adsorption kinetics and equilibrium. dergipark.org.trresearchgate.netdeswater.comresearchgate.netgnest.orgresearchgate.netisca.memdpi.comnih.govnih.govmdpi.com For example, increasing adsorbent dosage generally increases removal efficiency due to the availability of more active adsorption sites. uobaghdad.edu.iqmdpi.comresearchgate.net The effect of pH is significant, as it influences the surface charge of the adsorbent and the ionization state of the dye. dergipark.org.trdeswater.comresearchgate.netgnest.orgnih.govnih.gov

Pseudo-First and Pseudo-Second Order Kinetic Models

Adsorption kinetics are essential for understanding the rate-limiting steps in the adsorption process of Methyl violet 2B(1+) onto various adsorbents. Two commonly applied models are the pseudo-first-order and pseudo-second-order kinetic models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. The linear form of the pseudo-first-order equation is typically expressed as:

ln(qe - qt) = ln qe - k1t

where qe and qt are the amounts of dye adsorbed per unit mass of adsorbent at equilibrium and at time t, respectively, and k1 is the pseudo-first-order rate constant.

The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the concentration of the adsorbate in the solution and the number of active sites on the adsorbent. The linear form of the pseudo-second-order equation is given by:

t/qt = 1/(k2qe²) + t/qe

where k2 is the pseudo-second-order rate constant.

Research findings indicate that the pseudo-second-order kinetic model often provides a better fit for the adsorption of Methyl violet 2B(1+) onto various adsorbents compared to the pseudo-first-order model deswater.comresearchgate.netnih.govemanresearch.orgdergipark.org.trscirp.orgmdpi.comresearchgate.net. This suggests that the adsorption process is likely controlled by chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules deswater.com. For instance, studies using granular activated carbon, biochar derived from crop residues, walnut shell powder-modified chitosan (B1678972), halloysite nanoclay, and tea waste nanoparticles have reported high correlation coefficients (R²) for the pseudo-second-order model, often close to or exceeding 0.99 researchgate.netnih.govdergipark.org.trscirp.orgmdpi.comresearchgate.net.

Some studies provide specific kinetic parameters. For example, the pseudo-second-order model was found suitable for Brilliant Green dye (a similar cationic dye) adsorption onto activated carbon with an R² of 0.999 researchgate.net. Another study on methyl violet adsorption onto activated carbon from Saba senegalensis shell residues also showed a significant correlation coefficient of 0.99 for the pseudo-second-order model scirp.org.

While the pseudo-second-order model is frequently favored, the best-fit model can depend on the specific adsorbent material and experimental conditions used deswater.comresearchgate.net.

Langmuir, Freundlich, Temkin, and Dubinin–Radushkevich Isotherm Analysis

Adsorption isotherms describe the equilibrium relationship between the amount of adsorbate adsorbed onto the adsorbent and the concentration of the adsorbate in the surrounding solution at a constant temperature. Several isotherm models are used to analyze experimental data and gain insights into the adsorption mechanism and capacity.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The linear form is:

Ce/qe = 1/(qmaxb) + Ce/qmax

where Ce is the equilibrium concentration of the dye in solution, qe is the equilibrium adsorption capacity, qmax is the maximum monolayer adsorption capacity, and b is the Langmuir constant related to the energy of adsorption.

The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces. The linear form is:

ln qe = ln KF + (1/n) ln Ce

where KF is the Freundlich constant related to adsorption capacity, and 1/n is the adsorption intensity, indicating the heterogeneity of the adsorbent surface.

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on adsorption and suggests that the heat of adsorption decreases linearly with increasing coverage. The linear form is:

qe = B ln KT + B ln Ce

where B is a constant related to the heat of adsorption, and KT is the equilibrium binding constant.

The Dubinin–Radushkevich (D–R) isotherm model is typically used to determine the porosity of the adsorbent and the apparent free energy of adsorption. It is often applied to express the adsorption mechanism on microporous adsorbents. The linear form is:

ln qe = ln qm - βε²

where qm is the theoretical saturation capacity, β is a constant related to the mean adsorption energy, and ε is the Polanyi potential.

Studies on Methyl violet 2B(1+) adsorption have shown varying best-fit isotherm models depending on the adsorbent. The Langmuir model has been reported to best describe the adsorption onto certain materials, suggesting monolayer adsorption researchgate.netdergipark.org.trmdpi.comresearchgate.netdergipark.org.trnih.gov. For example, activated carbon and FeCl₃ nanoparticles synthesized with tea waste showed good fits with the Langmuir isotherm researchgate.netdergipark.org.trdergipark.org.tr. The Langmuir model indicates a maximum adsorption capacity (qmax) which varies significantly between different adsorbents.

Conversely, the Freundlich model has been found to be more suitable for describing Methyl violet 2B(1+) adsorption onto other adsorbents, indicating a multilayer adsorption process on heterogeneous surfaces researchgate.netnih.govscirp.orgacs.org. Biochar derived from crop residues and walnut shell powder-modified chitosan are examples where the Freundlich model provided a better fit researchgate.netnih.gov.

Some studies have also evaluated the Temkin and Dubinin–Radushkevich models deswater.comresearchgate.netdergipark.org.trmdpi.comdergipark.org.trnih.gov. The Temkin model can provide information about the interaction between the adsorbent and adsorbate deswater.com. The D-R model can help determine if the adsorption is physical or chemical based on the mean free energy of adsorption nih.gov.

Data from research findings can be presented in tables to compare the parameters obtained from fitting experimental data to these isotherm models for different adsorbents.

| Adsorbent | Isotherm Model | qmax (mg/g) or KF ((mg/g)(L/mg)¹/ⁿ) | R² | Reference |

| Granular Activated Carbon | Freundlich | KF = 90 mg/g | - | researchgate.net |

| Granular Activated Carbon | Langmuir | qmax = 204 mg/g | - | researchgate.net |

| Walnut shell powder-modified chitosan | Freundlich | - | - | nih.gov |

| FeCl₃ nanoparticles (tea waste) | Langmuir | - | - | dergipark.org.trdergipark.org.tr |

| Halloysite Nanoclay | Langmuir | qmax = 27.7 mg/g | - | mdpi.comnih.gov |

| Activated Carbon (Saba senegalensis shell) | Freundlich | - | - | scirp.org |

| Date Seeds | Langmuir | qmax = 59.5 mg/g | 0.9837 | researchgate.net |

Mechanistic Insights into Methyl Violet 2B(1+) Adsorption at Interfaces

Understanding the mechanisms governing the adsorption of Methyl violet 2B(1+) at the adsorbent-solution interface is crucial for designing efficient removal strategies. Several interactions contribute to the adsorption process.

Role of Electrostatic Interactions and Hydrogen Bonding

Methyl violet 2B(1+) is a cationic dye, meaning it carries a positive charge in aqueous solutions macsenlab.comwikipedia.org. Electrostatic interactions play a significant role in its adsorption onto adsorbents, particularly those with negatively charged surfaces nih.govresearchgate.netd-nb.info. The pH of the solution significantly influences the surface charge of many adsorbents and the speciation of the dye, thereby affecting electrostatic attraction or repulsion researchgate.netd-nb.info. As pH increases, the negative charge on the adsorbent surface often increases due to the deprotonation of functional groups, enhancing the electrostatic attraction with the cationic dye molecules researchgate.net.

Hydrogen bonding can also contribute to the adsorption of Methyl violet 2B(1+) researchgate.netnih.govrsc.org. This occurs between hydrogen atoms in the dye molecule or water molecules and electronegative atoms (like oxygen or nitrogen) on the adsorbent surface, or vice versa nih.govrsc.org. Functional groups present on the adsorbent, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can act as hydrogen bond donors or acceptors researchgate.net.

Studies have highlighted the importance of electrostatic interactions. For instance, research on biochar adsorbents indicated that electrostatic interactions were the primary driving force for methyl violet adsorption, with functional groups like -COO⁻ and phenolic -OH playing a significant role researchgate.net. Similarly, the adsorption mechanism on walnut shell powder-modified chitosan was reported to involve electrostatic forces and hydrogen bonding nih.gov.

Surface Functionalization and Adsorbent-Adsorbate Interactions

The chemical composition and surface functionalization of the adsorbent material significantly impact its adsorption capacity and the nature of interactions with Methyl violet 2B(1+). Modifying the surface of an adsorbent can introduce or enhance functional groups that promote favorable interactions with the dye molecules researchgate.netnih.gov.

Various functional groups on the adsorbent surface, such as hydroxyl, carboxyl, amino, and phenolic groups, can interact with Methyl violet 2B(1+) through electrostatic attraction, hydrogen bonding, and potentially π-π interactions involving the aromatic rings of the dye molecule nih.govresearchgate.netrsc.orgnih.gov. For example, biochar surfaces with abundant functional groups and aromatic structures have shown enhanced adsorption researchgate.net.

Surface functionalization can alter the surface charge and create more active sites for adsorption nih.gov. Studies involving modified adsorbents, such as NaOH-treated rock melon skin or Cu-doped ZnO/mango seed extract, have demonstrated enhanced adsorption capacity for methyl violet or similar cationic dyes due to altered surface properties and increased favorable interactions deswater.comnih.gov. These interactions can be complex and may involve a combination of forces, including electrostatic attraction, hydrogen bonding, and van der Waals forces nih.govrsc.org.

Advanced Oxidation Processes (AOPs) for Methyl Violet 2B(1+) Degradation

Advanced Oxidation Processes (AOPs) are promising techniques for the degradation of recalcitrant organic pollutants like Methyl violet 2B(1+). AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively break down complex dye molecules into simpler, less toxic compounds neptjournal.comiwaponline.comd-nb.info.

Photocatalytic Degradation Systems and Pathways

Photocatalytic degradation is a widely studied AOP for dye removal, utilizing semiconductor photocatalysts (e.g., TiO₂, ZnO) activated by light irradiation to generate reactive species acs.orgtandfonline.commdpi.commdpi.com. When a photocatalyst is irradiated with light of sufficient energy (greater than its band gap energy), electrons are excited from the valence band to the conduction band, creating electron-hole pairs acs.orgmdpi.com. These photogenerated electrons and holes can then react with water and dissolved oxygen to produce potent oxidizing radicals like •OH and superoxide (B77818) radicals (•O₂⁻) acs.orgmdpi.commdpi.com.

The photocatalytic degradation of Methyl violet 2B(1+) typically involves the adsorption of the dye molecule onto the photocatalyst surface, followed by attack by the reactive species emanresearch.org. The degradation pathway can involve a series of steps, including decolorization, cleavage of chromophore structures, and ultimately mineralization into carbon dioxide, water, and inorganic ions neptjournal.commdpi.com.

Various photocatalytic systems have been investigated for Methyl violet degradation, including those based on ZnO, Ni/ZnO nanocomposites, and activated carbon-supported NiS/CoS emanresearch.orgtandfonline.com. The efficiency of photocatalytic degradation is influenced by factors such as the type and concentration of the photocatalyst, dye concentration, pH of the solution, and light intensity emanresearch.orgiwaponline.com.

For instance, Ni/ZnO nanocomposites have shown high degradation efficiency for Methyl violet 2B, with optimal performance observed at specific pH values emanresearch.org. The degradation often follows pseudo-first-order kinetics in photocatalytic processes neptjournal.com. Studies using UV/Cu²⁺/peroxydisulfate systems have also demonstrated effective degradation of methyl violet, with sulfate radicals identified as prominent reactive species iwaponline.com.

Detailed research findings often include the identification of intermediate degradation products using techniques like GC-MS, which helps in elucidating the degradation pathways neptjournal.com. The complete mineralization of the dye is the ultimate goal, although partial degradation into less harmful intermediates is also beneficial for environmental remediation.

Semiconductor-Based Photocatalysis (e.g., Ni/ZnO, TiO₂)

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied semiconductor photocatalysts for dye degradation due to their availability, low cost, and photocatalytic activity emanresearch.orgmdpi.comjeeng.net. TiO₂, with a band gap of approximately 3.2 eV, is primarily active under UV light irradiation mdpi.commedcraveonline.comjeeng.net. Modifying TiO₂ or ZnO with other materials, such as metals or metal oxides like nickel (Ni), can enhance their photocatalytic efficiency, extend their light absorption range into the visible spectrum, and improve charge separation, thereby reducing electron-hole recombination emanresearch.orgmdpi.commedcraveonline.commdpi.comresearchgate.netresearchgate.net.

Studies have investigated the use of Ni/ZnO nanocomposites for the photodegradation of Methyl violet 2B(1+) under UV irradiation. Optimized conditions using Ni/ZnO photocatalysts showed significant degradation efficiencies emanresearch.org. Increasing the catalyst dosage generally enhanced degradation by providing more active sites, while higher dye concentrations could decrease efficiency due to competition for these sites emanresearch.org. Ni-doped ZnO nanostructures have also demonstrated excellent photocatalytic activity for dye degradation under visible light researchgate.net.

TiO₂-based photocatalysts, including modified forms, have also been explored for Methyl violet 2B(1+) degradation. TiO₂ can decompose Methyl violet 2B(1+) under UV radiation jeeng.net. Compositing TiO₂ with materials like zeolite can reduce the band gap and increase degradation efficiency jeeng.net. For instance, TiO₂/zeolite composites showed enhanced Methyl violet 2B(1+) degradation compared to bare TiO₂ jeeng.net. Mesoporous TiO₂ synthesized with stabilizing agents has shown superior photocatalytic activity for Methyl violet 2B(1+) degradation under both UV and visible light compared to commercial TiO₂ (P25) researchgate.net.

Photodegradation Kinetics and Efficiency Studies

Photodegradation kinetics of Methyl violet 2B(1+) using semiconductor photocatalysts are often described by kinetic models, such as pseudo-first-order or pseudo-second-order models, depending on the catalyst and conditions emanresearch.orgresearchgate.netmdpi.com. Studies on Ni/ZnO photocatalysts for Methyl violet 2B(1+) degradation under UV irradiation indicated that the degradation followed a pseudo-second-order kinetic model emanresearch.org.

The efficiency of photocatalytic degradation is influenced by various parameters, including catalyst concentration, dye concentration, pH, and irradiation time emanresearch.orgmedcraveonline.comresearchgate.netmdpi.com. Optimized conditions are crucial for achieving high degradation rates. For Ni/ZnO photocatalysis of Methyl violet 2B(1+), maximum degradation efficiency was achieved at a specific pH and catalyst dosage emanresearch.org. For TiO₂-based photocatalysts, factors like the type of TiO₂, the presence of co-catalysts or supports, and light source (UV or visible) significantly impact efficiency jeeng.netresearchgate.netmdpi.com.

Data from research findings illustrate the impact of these parameters on degradation efficiency:

| Photocatalyst | Light Source | Initial Dye Concentration | Catalyst Dosage | pH | Irradiation Time | Degradation Efficiency | Kinetic Model |

| Ni/ZnO | UV (257.3 nm) | 50 ppm | 3 g/L | 8 | 120 min | 97.21% | Pseudo-second-order emanresearch.org |

| TiO₂/ANA (composited with anatase zeolite) | Not specified (likely UV based on band gap) | Not specified | Not specified | Not specified | Not specified | 95.33% | Not specified jeeng.net |

| m-TiO₂(3MP) | Visible light | Not specified | Not specified | Not specified | 180 min | 97.4% | 0.0232 min⁻¹ (rate) researchgate.net |

| TiSiW₁₂O₄₀/TiO₂ | Simulated natural light | 20 mg/L | 0.3 g | 5.5 | 3 h | 82.4% | First-order researchgate.net |

These studies highlight the variability in optimal conditions and efficiency depending on the specific photocatalyst and experimental setup.

Electrochemical Oxidation Mechanisms and Reactor Design

Electrochemical oxidation is an AOP that involves the direct or indirect oxidation of pollutants using electrodes. In this process, reactive species, such as hydroxyl radicals, can be generated at the anode surface from the oxidation of water rsc.orgresearchgate.net. The mechanism of dye degradation during electrochemical treatment often involves direct electron transfer at the electrode surface or indirect oxidation by electrogenerated mediators researchgate.net.

For Methyl violet 2B(1+), electrochemical oxidation has been explored as a remediation method neptjournal.com. The degradation can proceed via radical intermediate mechanisms, leading to the cleavage of the conjugated structure and N-dealkylation researchgate.netresearchgate.net.

Reactor design plays a crucial role in the efficiency of electrochemical oxidation rsc.org. Factors such as electrode material, electrode configuration, current density, and mass transport of pollutants to the electrode surface influence the degradation rate and energy consumption rsc.orgresearchgate.net. Three-dimensional electrochemical systems utilizing particle electrodes, such as banana peel biochar, have shown high removal efficiency for Methyl violet 2B(1+) researchgate.net. These systems can enhance mass transfer and provide a larger surface area for electrochemical reactions researchgate.net.

In a 3D electrochemical system with banana peel biochar particle electrodes, a titanium anode, and a graphite (B72142) cathode, nearly 99.50% removal of 10 mg/L Methyl violet 2B(1+) was achieved in 40 minutes at a current density of 5.2 mA/cm², pH 9.0, and 0.2 M Na₂SO₄ researchgate.net. Hydroxyl radicals were identified as the dominant reactive oxygen species in this system researchgate.net.

Fenton and Photo-Fenton Processes in Methyl Violet 2B(1+) Remediation

Fenton and photo-Fenton processes are AOPs that utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals ijsrst.com. The Fenton process involves the catalytic decomposition of H₂O₂ by Fe²⁺. The photo-Fenton process enhances this reaction by using UV or visible light irradiation, which can accelerate the regeneration of Fe²⁺ and increase the production of hydroxyl radicals ijsrst.com.

These processes have been investigated for the decolorization and degradation of Methyl violet 2B(1+) zenodo.org. The Fenton reaction can effectively degrade Methyl violet 2B(1+), with optimal conditions typically involving specific concentrations of H₂O₂ and ferrous ions at an acidic pH zenodo.org.

Studies have shown that coupling the Fenton process with other techniques, such as sonication, can further enhance Methyl violet 2B(1+) degradation zenodo.org.

Sonochemical and Plasma-Assisted Degradation Approaches

Sonochemical degradation utilizes ultrasonic waves to generate cavitation bubbles in the liquid medium. The collapse of these bubbles creates localized hotspots with high temperatures and pressures, leading to the formation of reactive species, including hydroxyl radicals zenodo.orgnih.gov. This process can induce the degradation of organic pollutants like Methyl violet 2B(1+).

The sonochemical degradation of Methyl violet has been studied, and the kinetics were found to follow a first-order model in aqueous solutions nih.govcapes.gov.br. Factors such as initial dye concentration, reaction temperature, and pH can influence the degradation rate nih.gov. Increasing initial concentration can decrease degradation rate coefficients nih.gov. While temperature in the range of 20-40°C had little effect, higher temperatures (e.g., 80°C) significantly decreased the degradation rate nih.gov. Acidic conditions generally resulted in higher degradation rates compared to neutral or basic conditions nih.gov.

Plasma-assisted degradation involves the use of non-thermal plasma generated in or in contact with water. Plasma contains a variety of reactive species, including electrons, ions, radicals (such as •OH, •O₂⁻), and ozone (O₃), which can effectively degrade organic pollutants acs.orgrepec.orgmdpi.com.

Plasma technology has been applied to the degradation of Methyl violet acs.orgrepec.orgmdpi.com. Different reactor configurations, such as plasma bubbling arrays, have been developed for this purpose repec.orgmdpi.com. Studies have shown high degradation rates of Methyl violet using plasma treatment, with the efficiency influenced by parameters like input voltage, frequency, and treatment time repec.orgmdpi.com. Reactive species such as superoxide radicals (•O₂⁻) and ozone (O₃) have been identified as having a significant impact on Methyl violet degradation in plasma systems repec.orgmdpi.com. The degradation of Methyl violet 2B(1+) by plasma can involve N-demethylation and oxidation processes researchgate.net.

Data on sonochemical and plasma-assisted degradation:

| Method | Conditions | Kinetic Model | Degradation Rate Coefficient | Degradation Efficiency |

| Sonochemical Degradation | Aqueous solution, 20±1°C, Initial concentration 5.0 mg/L | First-order | 1.35 × 10⁻² min⁻¹ nih.govcapes.gov.br | Not specified (kinetics study) |

| Plasma Bubbling Array | Discharge voltage 4.0 kV, Treatment time 12 min | First-order | 0.250 min⁻¹ (at 4.0 kV) mdpi.com | 96.15% repec.orgmdpi.com |

Identification and Analysis of Degradation Byproducts

Identifying and analyzing the degradation byproducts of Methyl violet 2B(1+) is crucial for understanding the degradation pathways and assessing the potential toxicity of the treated effluent. AOPs can lead to the formation of various intermediate products before complete mineralization to carbon dioxide and water occurs.

Studies on the degradation of Methyl violet using different AOPs have identified several byproducts. For instance, the degradation of Methyl violet using dimethyl dioxirane (B86890) and hydrogen peroxide identified products such as o-leucoaniline, 1,3-diphenylurea, 2-hydroxy benzoic acid, phenol (B47542), acetone, carbon dioxide, and carbon monoxide neptjournal.com.

Electrochemical treatment of Methyl violet 2B(1+) has been shown to involve N-demethylation and oxidation processes, suggesting the formation of less methylated intermediates and oxidized products researchgate.netresearchgate.net. Analysis techniques like liquid chromatography-mass spectroscopy (LC-MS) are commonly used to identify these degradation products researchgate.net.

Understanding the degradation pathway and the nature of byproducts is essential for ensuring that the remediation process effectively detoxifies the wastewater.

Biodegradation and Bioremediation Strategies

Biodegradation and bioremediation strategies involve the use of microorganisms to break down or remove pollutants from the environment. Certain bacteria and fungi possess enzymes capable of metabolizing complex organic molecules like synthetic dyes.

Methyl violet 2B(1+) is generally considered resistant to conventional biodegradation processes neptjournal.comacs.org. However, specific microbial species have been identified that can degrade Methyl violet. For example, certain strains of Pseudomonas have shown the ability to decolorize and degrade Methyl violet researchgate.netnih.gov. These microorganisms can utilize Methyl violet as a sole source of carbon nih.gov.

Studies on the biodegradation of Methyl violet by Pseudomonas species isolated from dye industry environments have demonstrated significant removal efficiency researchgate.net. The biodegradation process can lead to the decolorization of the dye and simultaneous reduction in chemical oxygen demand (COD), total organic carbon (TOC), and ammoniacal nitrogen researchgate.net. The degradation can involve demethylation of the dye molecule nih.gov.

Optimal conditions for biodegradation, such as pH, temperature, and inoculum density, have been investigated to enhance the efficiency of microbial degradation of Methyl violet 2B(1+) researchgate.net.

Biodegradation by Pseudomonas mendocina MCM B-402 has been shown to mineralize Methyl violet to CO₂ through intermediate metabolites and phenol nih.gov. Another study using Enterobacter sp. isolated from a river demonstrated degradation of Methyl violet under specific temperature and pH conditions ijpsr.com.

Bioremediation strategies can involve the use of isolated microbial strains or microbial consortia in various reactor configurations. These approaches offer a potentially cost-effective and environmentally friendly alternative or complement to physicochemical methods for Methyl violet 2B(1+) remediation.

Microbial Degradation Pathways and Biotransformation Products

Microorganisms play a crucial role in the biodegradation of Methyl violet 2B(1+), offering an environmentally friendly approach to its removal from contaminated matrices. Various bacterial and fungal species have been identified with the capacity to decolorize and degrade this dye. These organisms employ diverse metabolic pathways to break down the complex structure of Methyl violet 2B(1+).

A primary degradation pathway observed in many microbial species is stepwise N-demethylation. This process involves the sequential removal of methyl groups from the amino functionalities of the dye molecule. Studies on Aspergillus sp. strain CB-TKL-1 have demonstrated that the decolorization of methyl violet proceeds through the generation of various N-demethylated intermediates nih.govjmb.or.krresearchgate.netresearchgate.net. These intermediates include mono-, di-, tri-, tetra-, penta-, and hexa-N-demethylated derivatives of pararosaniline nih.govjmb.or.krresearchgate.net. The decrease in absorption peaks corresponding to the higher methylated forms and a concomitant increase in peaks for less methylated compounds indicate this stepwise removal of methyl groups nih.govresearchgate.net.

Beyond N-demethylation, further breakdown of the dye structure can occur. For instance, Pseudomonas mendocina MCM B-402 has been shown to mineralize methyl violet to CO2, with phenol and three unknown intermediate metabolites also detected nih.gov. In co-culture studies involving Aspergillus fumigatus and Pseudomonas fluorescens, identified degradation products included 4-(dimethylamino) benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde (B42025) acs.org. These findings suggest that microbial degradation pathways can lead to both partial breakdown into less colored or colorless intermediates and, in some cases, complete mineralization of the dye.

Several microbial strains have demonstrated significant efficiency in Methyl violet decolorization. Table 1 summarizes some of these microorganisms and their reported decolorization capabilities.

Table 1: Microbial Strains and Methyl Violet Decolorization

| Microorganism | Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time | Source |

| Rhizobium radiobacter MTCC 8161 | 10 | 100 | 8 hours | nih.gov |

| Aspergillus sp. CB-TKL-1 | Not specified (Complete) | 100 | 24 hours | nih.gov |

| Pseudomonas mendocina MCM B-402 | 100 | Almost complete | 48 hours | nih.gov |

| Pleurotus sajor-caju spent substrate | 25 | 100 | 4-5 days | microbiologyjournal.org |

| Aspergillus fumigatus A-3 + Pseudomonas fluorescens L-6 (co-culture) | 100 | 99.99 | 12 hours | acs.org |

| Rhodococcus qingshengii JB301 | Not specified | High removal | Not specified | researchgate.net |

| Stenotrophomonas maltophilia | Not specified | Demonstrated activity | 5 days (observed) | peerj.com |

Table 2: Identified Biotransformation Products of Methyl Violet Degradation

| Biotransformation Product | Parent Compound | Detection Method | Source |

| Mono-N-demethylated pararosaniline derivatives | Methyl Violet | UV-Vis, FTIR, LC-MS | nih.govjmb.or.krresearchgate.net |

| Di-N-demethylated pararosaniline derivatives | Methyl Violet | UV-Vis, FTIR, LC-MS | nih.govjmb.or.krresearchgate.net |

| Tri-N-demethylated pararosaniline derivatives | Methyl Violet | UV-Vis, FTIR, LC-MS | nih.govjmb.or.krresearchgate.net |

| Tetra-N-demethylated pararosaniline derivatives | Methyl Violet | UV-Vis, FTIR, LC-MS | nih.govjmb.or.krresearchgate.net |

| Penta-N-demethylated pararosaniline derivatives | Methyl Violet | UV-Vis, FTIR, LC-MS | nih.govjmb.or.krresearchgate.net |

| Hexa-N-demethylated pararosaniline (Pararosaniline) | Methyl Violet | UV-Vis, FTIR, LC-MS | nih.govjmb.or.krresearchgate.net |

| 4-(dimethylamino) benzophenone | Crystal Violet | GC-MS | acs.org |

| 3-dimethylaminophenol | Crystal Violet | GC-MS | acs.org |

| Benzyl alcohol | Crystal Violet | GC-MS | acs.org |

| Benzaldehyde | Crystal Violet | GC-MS | acs.org |

| Phenol | Methyl Violet | Not specified (analysis) | nih.gov |

| CO2 | Methyl Violet | Not specified (analysis) | nih.gov |

Enzymatic Mechanisms in Methyl Violet 2B(1+) Bioremediation

The microbial degradation of Methyl violet 2B(1+) is primarily mediated by a suite of enzymes produced by the microorganisms. These enzymes catalyze the specific reactions involved in breaking down the dye molecule. Key enzymes implicated in the bioremediation of Methyl violet include lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), laccases (Lac), and aminopyrine (B3395922) N-demethylase acs.orgnih.govnih.gov. NADH–DCIP reductase has also been observed to play a role, particularly in co-culture systems acs.orgnih.gov.

Ligninolytic enzymes, such as LiP, MnP, and Lac, are well-known for their ability to degrade a wide range of complex organic pollutants, including dyes acs.orgpeerj.comnih.govstmjournals.in. These enzymes are often produced by white-rot fungi but are also found in some bacteria acs.orgpeerj.comnih.gov. They typically act through oxidative mechanisms, generating free radicals that attack the chromophoric structure of the dye. LiP and MnP, in particular, have been reported to be highly effective in oxidizing refractory dyes nih.gov.

Aminopyrine N-demethylase is specifically involved in the N-demethylation process, which is a major pathway for Methyl violet degradation nih.gov. This enzyme catalyzes the removal of methyl groups from the amino nitrogen atoms of the dye molecule. The significant increase in the activity of aminopyrine N-demethylase in Rhizobium radiobacter during methyl violet decolorization highlights its importance in this process nih.gov.

NADH–DCIP reductase is another enzyme that has been linked to dye decolorization, contributing to the enzymatic cascade involved in biodegradation acs.orgnih.gov. While the specific mechanism of NADH–DCIP reductase in Methyl violet degradation requires further elucidation, its presence and increased activity during the decolorization process suggest a role in electron transfer reactions that facilitate dye breakdown acs.orgnih.gov.

The synergistic action of multiple enzymes can lead to more efficient and complete degradation of Methyl violet 2B(1+). For example, co-cultures of Aspergillus fumigatus and Pseudomonas fluorescens exhibited higher decolorization rates and increased activity of Lac, MnP, LiP, and NADH–DCIP reductases compared to monocultures, indicating a synergistic enzymatic effect acs.orgnih.gov. Table 3 lists some of the enzymes involved and the microorganisms producing them in the context of Methyl violet degradation.

Table 3: Enzymes Involved in Microbial Methyl Violet Degradation

| Enzyme | Enzyme Class | Microorganism(s) Reported | Proposed Role / Mechanism | Source |

| Lignin Peroxidase (LiP) | Oxidoreductase | Rhizobium radiobacter, Aspergillus fumigatus + Pseudomonas fluorescens, Rhodococcus qingshengii | Oxidation of the dye molecule | acs.orgnih.govresearchgate.netnih.gov |

| Manganese Peroxidase (MnP) | Oxidoreductase | Aspergillus fumigatus + Pseudomonas fluorescens | Oxidation of the dye molecule (often via Mn3+) | acs.orgnih.gov |

| Laccase (Lac) | Oxidoreductase | Aspergillus fumigatus + Pseudomonas fluorescens, Pleurotus sajor-caju spent substrate | Oxidation of phenolic and non-phenolic compounds | acs.orgmicrobiologyjournal.orgnih.gov |

| Aminopyrine N-demethylase | Oxidoreductase | Rhizobium radiobacter | Catalyzes the removal of methyl groups (N-demethylation) | nih.gov |

| NADH–DCIP reductase | Oxidoreductase | Aspergillus fumigatus + Pseudomonas fluorescens | Involved in electron transfer, facilitating dye breakdown? | acs.orgnih.gov |

Analytical Methodologies for the Study of Methyl Violet 2b 1+

Spectroscopic Techniques in Quantitative and Qualitative Analysis

Spectroscopic methods are fundamental for analyzing Methyl violet 2B(1+), offering both quantitative measurement of its concentration and qualitative information about its structure and interactions.

UV-Visible Spectrophotometry for Concentration Determination and Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of Methyl violet 2B(1+) due to its characteristic absorbance in the visible spectrum. Methyl violet 2B(1+) has a reported absorbance peak (λmax) between 580 and 588 nm in a 50:50 ethanol:water mixture. thermofisher.com Another source indicates an absorbance peak at 587 nm. aatbio.com The intensity of this absorbance is directly proportional to the dye concentration in a solution, following the Beer-Lambert law. researchgate.net

This technique is crucial for monitoring the concentration changes of Methyl violet 2B(1+) in various processes, such as adsorption and degradation studies. By measuring the decrease in absorbance at its λmax over time, researchers can determine the efficiency and kinetics of dye removal or transformation. researchgate.net For instance, UV-Vis spectroscopy has been used to track the decolorization of Methyl violet solutions during photocatalytic degradation, observing the decrease in the characteristic peak. researchgate.net It is also employed to study the adsorption capacity of various materials by measuring the residual dye concentration in the supernatant after adsorption. mdpi.com

Data on the UV-Vis properties of Methyl violet 2B(1+) can be summarized as follows:

| Property | Value(s) | Solvent/Conditions | Source |

| Wavelength (λmax) | 580-588 nm | 50:50 Ethanol:Water | thermofisher.com |

| Wavelength (λmax) | 587 nm | Not specified | aatbio.com |

| Wavelength (λmax) | 509 - 524 nm | Water + 1 ml 1% sodium carbonate | avantorsciences.com |

| Extinction (1%/1cm) | ≥ 600 | Water + 1 ml 1% sodium carbonate | avantorsciences.com |

| Extinction (1%/1 cm) | ≥ 1500 | Not specified | avantorsciences.com |

UV-Vis spectrophotometry is also used in conjunction with other techniques, such as High-Performance Liquid Chromatography (HPLC), as a detection method to quantify Methyl violet 2B(1+) and its degradation products based on their UV-Vis absorbance. rsc.orgsielc.com

Fourier Transform Infrared (FTIR) Spectroscopy for Adsorbent Characterization and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for characterizing the functional groups of materials used for Methyl violet 2B(1+) removal, particularly adsorbents, and for investigating the interactions between the dye and the adsorbent surface. By analyzing the changes in the infrared spectra of an adsorbent before and after contact with Methyl violet 2B(1+), researchers can identify the functional groups involved in the adsorption process. mdpi.comgnest.org

Specific vibrational bands in the FTIR spectrum correspond to different functional groups within the Methyl violet molecule and the adsorbent material. For example, characteristic peaks for Methyl violet include those related to aromatic C-H and C=C vibrations, as well as C-N stretching from the amine groups. mdpi.com Shifts, broadening, or disappearance of these peaks, or the appearance of new peaks after adsorption, can indicate chemical or physical interactions, such as hydrogen bonding, electrostatic attraction, or covalent bonding, between the dye and the adsorbent. researchgate.netmdpi.comgnest.org

Studies using FTIR have shown interactions between Methyl violet and various adsorbents like halloysite (B83129) nanoclay and modified carobs, observing shifts in bands corresponding to O-H, C-H, and C=C bonds, confirming the involvement of these groups in the adsorption process. mdpi.comgnest.org FTIR analysis of decolorized Methyl violet products can also reveal changes in functional groups due to degradation, such as the appearance of hydroxyl groups or changes in C-H stretching vibrations. researchgate.net

FTIR spectroscopy is often used in conjunction with other characterization techniques like Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Brunauer–Emmett–Teller (BET) analysis to provide a comprehensive understanding of the adsorbent's properties and its interaction with Methyl violet 2B(1+). researchgate.netresearchgate.net

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating Methyl violet 2B(1+) from complex mixtures and for identifying its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds, making it suitable for analyzing the degradation products of Methyl violet 2B(1+). In GC-MS, the sample is first separated into its components by gas chromatography, and then each separated component is analyzed by mass spectrometry to determine its mass-to-charge ratio and fragmentation pattern. This information can be used to identify the chemical structure of the degradation products. mdpi.com

GC-MS analysis has been employed to study the intermediate compounds formed during the biodegradation and photocatalytic degradation of Methyl violet. nih.goviwaponline.com For instance, GC-MS analyses of Methyl violet B degradation by Shewanella decolorationis NTOU1 suggested that the biodegradation involved reduction to leuco form, N-demethylation, and reductive splitting of the triphenyl rings, with the number of N-methylated groups potentially influencing the degradation rates. nih.gov Similarly, GC-MS has been used to identify various degradation products resulting from the treatment of Methyl violet dye in processes like the UV/Cu2+/PDS system, where products are identified based on their chemical formulae and m/z values. iwaponline.com

While GC-MS is effective for volatile and semi-volatile compounds, derivatization may be required for less volatile or polar degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation, identification, and quantification of non-volatile and thermally unstable compounds, including dyes like Methyl violet 2B(1+). HPLC methods involve separating analytes based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

Method development in HPLC for Methyl violet 2B(1+) involves selecting the appropriate stationary phase (e.g., reversed-phase), mobile phase composition (e.g., mixtures of water, organic solvents like methanol (B129727) or acetonitrile, and buffers or acids), flow rate, and detection wavelength. rsc.orgsielc.comsielc.com UV-Vis detection is commonly used for Methyl violet due to its strong absorbance in the visible region. rsc.orgsielc.com

HPLC methods have been developed for the direct determination of Methyl violet 2B(1+) and potential impurities, such as Michler's ketone, in samples. rsc.org One method utilized a reversed-phase C18 column with a mobile phase of 30% water in methanol and UV-Vis detection at 350 nm, taking advantage of a spectral window in the Methyl violet spectrum to detect Michler's ketone. rsc.org Another method for analyzing Crystal Violet (Methyl Violet 10B) on a mixed-mode column used an isocratic method with a mobile phase of water, acetonitrile, and a sulfuric acid buffer, detected at 540, 590, and 200 nm. sielc.com HPLC is also coupled with mass spectrometry (LC-MS or LC-MS/MS) for more definitive identification and quantification of Methyl violet and its degradation products, providing information on their exact mass and fragmentation patterns. nih.govresearchgate.net

Microscopy and Surface Characterization Techniques

Microscopy and surface characterization techniques provide visual and structural information about materials interacting with Methyl violet 2B(1+), particularly adsorbents and biological structures like biofilms.

Scanning Electron Microscopy (SEM) is frequently used to examine the surface morphology and texture of materials before and after the adsorption of Methyl violet 2B(1+). SEM images can reveal changes in the surface structure, porosity, and the distribution of the adsorbed dye molecules on the material surface. gnest.orgresearchgate.netresearchgate.net For example, SEM has been used to characterize the surface of bio-adsorbents from date seeds before and after Methyl violet removal. researchgate.net

Other microscopy techniques, such as fluorescence microscopy, can be applied in biological studies involving Methyl violet 2B(1+). Crystal violet (Methyl Violet 10B) staining, followed by fluorescence microscopy, has been used to evaluate the inhibitory and disruptive effects of substances on bacterial biofilm formation, where changes in fluorescence signals indicate the removal or destruction of the biofilm structure. mdpi.com

Techniques like X-ray Diffraction (XRD) are used to study the crystallographic structure of adsorbent materials and can indicate how the interaction with Methyl violet 2B(1+) might affect the material's crystallinity. gnest.orgresearchgate.netresearchgate.net Energy Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, provides elemental analysis of the material surface, which can confirm the presence of elements from the dye on the adsorbent after the adsorption process. researchgate.netemanresearch.org

These microscopy and surface characterization techniques complement spectroscopic and chromatographic methods by providing visual and structural evidence related to the interactions and fate of Methyl violet 2B(1+) in various systems.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology of materials involved in the study of Methyl violet 2B(1+), such as adsorbents or catalysts. SEM images provide detailed information about the shape, size, and texture of the material before and after interaction with the dye. For instance, SEM analysis has been used to study the morphological alterations of biomass like brown seaweed Cystoseira tamariscifolia after Methyl violet 2B biosorption, revealing changes in the biomass structure. mdpi.com Similarly, SEM has been employed to characterize the surface morphology of synthesized materials like FeCl₃ nanoparticles synthesized with tea waste, used for Methyl violet 2B removal. dergipark.org.trdergipark.org.tr These studies often show the surface features of the adsorbent material and how they are affected by the adsorption of the dye.

Energy Dispersive X-ray (EDX) analysis, often coupled with SEM, provides elemental composition information of the studied materials. This technique helps to identify the elements present on the surface of an adsorbent or catalyst and can confirm the presence of the dye components after adsorption. EDX analysis of FeCl₃ nanoparticles synthesized with tea waste, for example, showed the elemental composition before and after Methyl violet 2B adsorption, indicating the presence of elements from the dye on the nanoparticle surface after the adsorption process. dergipark.org.tr EDX is also used to establish the chemical composition of synthesized catalysts, such as Ni/ZnO nanocomposites used for the degradation of Methyl violet 2B. emanresearch.org

X-ray Diffraction (XRD) and Brunauer–Emmett–Teller (BET) Surface Area Analysis

X-ray Diffraction (XRD) is a technique used to determine the crystalline structure and phase purity of materials involved in Methyl violet 2B studies. XRD patterns provide information about the diffraction peaks corresponding to the crystalline planes of the material. This is crucial for characterizing adsorbents and catalysts. For example, XRD analysis has been used to characterize the crystalline structure of raw and modified carobs used for Methyl violet 2B adsorption. gnest.org It has also been applied to study synthesized materials like magnetic zeolite-xanthan gum composites and magnetic zeolite-cellulose nanocrystal nanocomposites used for dye decolorization, confirming their crystal structures. nih.govresearchgate.net

Brunauer–Emmett–Teller (BET) surface area analysis is used to determine the specific surface area, pore volume, and pore size distribution of materials. These parameters are important for understanding the adsorption capacity of a material, as a larger surface area and appropriate pore structure generally lead to higher adsorption efficiency. BET analysis has been widely used to characterize adsorbents for Methyl violet 2B removal, including activated carbon based on neem hulls, date pits, and modified carobs. gnest.orguobaghdad.edu.iqnih.gov Studies have shown that materials with high BET surface areas can be effective in removing Methyl violet 2B from aqueous solutions. researchgate.net For instance, a magnetic zeolite-cellulose nanocrystal nanocomposite showed a specific surface area of 86.56 m²/g according to BET analysis. researchgate.net

Electrochemical Sensor Development and Methodologies

Electrochemical methods have been employed for the characterization and determination of Methyl violet 2B. Polarographic and voltammetric techniques, such as direct current tast polarography, differential pulse polarography, direct current voltammetry, differential pulse voltammetry, and differential pulse adsorptive stripping voltammetry at mercury electrodes, have been utilized for the electrochemical characterization and determination of Methyl violet 2B in buffered aqueous media and water samples. tandfonline.comtandfonline.comresearchgate.net

Studies have focused on optimizing the conditions for the electrochemical determination of Methyl violet 2B. For example, the optimum medium for several polarographic and voltammetric techniques was found to be a 0.04 mole per liter Britton-Robinson buffer at pH 4.0. tandfonline.comtandfonline.comresearchgate.net The electrochemical behavior of Methyl violet 2B, including its reduction mechanism, has been investigated using techniques like cyclic voltammetry. researchgate.net

Electrochemical sensors have been developed for the detection of Methyl violet 2B or other substances based on the electrochemical properties of the dye. While some research focuses on the determination of Methyl violet 2B itself using electrochemical methods, other studies explore the use of materials modified with components that interact with substances, leading to a detectable electrochemical signal. For instance, electrochemical sensors modified with materials like Fe₃O₄ nanoparticles and carbonaceous nanomaterials have been developed for the detection of heavy metal ions, demonstrating the broader application of electrochemical sensor development in environmental monitoring. mdpi.com The interaction of Methyl violet 2B with other molecules, such as DNA, has also been studied using voltammetric methods, where the decrease in the peak current of Methyl violet 2B with increasing DNA concentration was used for DNA determination. researchgate.net

The limits of quantification for Methyl violet 2B have been determined using various electrochemical techniques. Differential pulse adsorptive stripping voltammetry at a hanging mercury drop electrode has shown particularly low limits of quantification. tandfonline.comresearchgate.net

Here is a summary of some quantification limits obtained using different electrochemical methods:

| Electrochemical Method | Electrode Type | Medium | Limit of Quantification | Reference |

| Direct current tast polarography | Dropping mercury electrode | Britton-Robinson buffer pH 4.0 | 1.7 µmol/L | tandfonline.comresearchgate.net |

| Differential pulse polarography | Dropping mercury electrode | Britton-Robinson buffer pH 4.0 | 0.16 µmol/L | tandfonline.comresearchgate.net |

| Direct current voltammetry | Hanging mercury drop electrode | Britton-Robinson buffer pH 4.0 | 65 nmol/L | tandfonline.comresearchgate.net |

| Differential pulse voltammetry | Hanging mercury drop electrode | Britton-Robinson buffer pH 4.0 | 45 nmol/L | tandfonline.comresearchgate.net |

| Differential pulse adsorptive stripping voltammetry | Hanging mercury drop electrode | Britton-Robinson buffer pH 4.0 | 13 nmol/L | tandfonline.comresearchgate.net |

| Differential pulse adsorptive stripping voltammetry (Drinking water) | Hanging mercury drop electrode | Water sample - Britton-Robinson buffer pH 4.0 | 40 nmol/L | tandfonline.comresearchgate.net |

| Differential pulse adsorptive stripping voltammetry (River water) | Hanging mercury drop electrode | Water sample - Britton-Robinson buffer pH 4.0 | 20 nmol/L | tandfonline.comresearchgate.net |

Theoretical and Computational Chemistry Applied to Methyl Violet 2b 1+

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure, bonding, and reactivity of molecules. These methods provide a detailed picture of electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and predicting the reactivity of molecules. DFT focuses on the electron density of a system to determine its properties. Studies utilizing DFT have been applied to understand the electronic characteristics of various dye molecules, including those with structures similar to Methyl Violet 2B(1+), to gain insights into their behavior and interactions. DFT calculations can be used to optimize molecular geometries and investigate properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) researchgate.netmdpi.com. These parameters provide valuable information about the charge distribution and the most reactive sites within the molecule. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) calculated by DFT can be related to the molecule's reactivity researchgate.netmdpi.com. Lower energy gaps often indicate higher reactivity.

Ab Initio Methods in Methyl Violet 2B(1+) Research

Ab initio methods, derived directly from fundamental quantum mechanical principles without empirical parameters, offer a rigorous approach to studying molecular systems. While computationally more demanding than DFT, ab initio calculations can provide highly accurate results for electronic structure and properties. Although specific ab initio studies solely focused on Methyl Violet 2B(1+) were not prominently found in the search results, ab initio methods are broadly applied in computational chemistry to study molecular properties and interactions nih.gov. These methods can be used in conjunction with experimental data to interpret spectroscopic results and understand the electronic transitions within dye molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into dynamic processes such as adsorption, solvation, and conformational changes. MD simulations are increasingly combined with experimental studies to explain adsorbate/adsorbent interactions rsc.org.

Adsorption Behavior and Interfacial Interactions Modeling

MD simulations have been extensively used to model the adsorption behavior of Methyl Violet (MV), including likely Methyl Violet 2B(1+), onto various surfaces rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net. These simulations provide a molecular-level understanding of the interactions between the dye molecule and the adsorbent material mdpi.comresearchgate.netresearchgate.net. For instance, MD calculations have been employed to study the adsorption of Methyl Violet onto halloysite (B83129) nanoclay, revealing the spontaneous nature of the adsorption process and the strong interaction between the dye and the halloysite surface, consistent with experimental findings mdpi.comresearchgate.net. The simulations can depict the lowest energy configurations of the dye on the adsorbent surface and indicate which atoms, such as nitrogen atoms in MV, are primarily responsible for the interaction researchgate.net. MD simulations can also help determine the dominant adsorption mechanisms, such as electrostatic interactions between the cationic dye and negatively charged adsorbent surfaces acs.orgnih.gov.

Data from MD simulations can include:

Adsorption Energies (Eads): Negative values of Eads indicate spontaneous adsorption and strong interactions mdpi.comresearchgate.net.

Radial Distribution Functions (RDF): Used to analyze the distribution of molecules around each other, providing insights into solvation and interaction patterns researchgate.net.

Distances between Adsorbate and Adsorbent: Analyzing the average distances can help understand the strength and nature of interactions kaust.edu.sa.

Solvation Dynamics and Conformational Studies

MD simulations are also valuable for studying the solvation dynamics and conformational changes of molecules in solution researchgate.net. While specific studies focusing on the solvation dynamics and conformational studies of Methyl Violet 2B(1+) itself were not detailed in the search results, MD simulations are a standard technique for investigating how solvent molecules interact with a solute over time and how these interactions influence the solute's conformation researchgate.netbiorxiv.org. For molecules with flexible parts, MD can reveal the different conformations adopted in solution and the transitions between them biorxiv.orgacs.org. This is particularly relevant for understanding the behavior of dyes in aqueous environments or at interfaces.

Monte Carlo Simulations in Adsorption System Modeling

Monte Carlo (MC) simulations are another computational method used in the study of adsorption systems, often in conjunction with MD simulations mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. MC simulations employ random sampling to explore the possible configurations of a system and determine its equilibrium properties. In the context of Methyl Violet 2B(1+) adsorption, MC simulations have been used to model the adsorption process and assess the spontaneity of the interaction between the dye molecule and adsorbent surfaces mdpi.comresearchgate.net. Similar to MD, MC calculations can provide adsorption energy values that support experimental observations regarding the favorability of the adsorption process mdpi.comresearchgate.net.

MC simulations in adsorption studies can provide:

Adsorption Energies: Indicative of the favorability and strength of adsorption mdpi.comresearchgate.net.

Equilibrium Configurations: Representing the most stable arrangements of the adsorbate on the adsorbent surface researchgate.net.

Both MD and MC simulations offer complementary perspectives on adsorption, with MD providing dynamic information and MC focusing on equilibrium states mdpi.com.

QSAR/QSPR Approaches for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques used to correlate the structural properties of chemicals with their biological activities or physicochemical properties. These models can be valuable tools for predicting the environmental fate of substances, including their persistence, bioaccumulation potential, and toxicity, thereby aiding in environmental risk assessment.

For a compound like Methyl violet 2B(1+), which is a cationic triphenylmethane (B1682552) dye macsenlab.com, understanding its environmental behavior is crucial due to its widespread use and potential release into wastewater wikipedia.orgemanresearch.orgresearchgate.net. Methyl violet is considered a mutagen and mitotic poison, and concerns exist regarding its ecological impact wikipedia.orgscbt.com. It is known to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment scbt.com.

Predicting the environmental fate of Methyl violet 2B(1+) through QSAR/QSPR approaches would typically involve developing models that relate its molecular structure to properties such as:

Biodegradability: The susceptibility of the compound to microbial degradation in various environmental compartments (e.g., water, soil).

Persistence: How long the compound remains in the environment before being degraded or otherwise removed.

Adsorption: The tendency of the compound to bind to solid matrices like soil or sediment, which affects its mobility and bioavailability.

Bioaccumulation: The potential for the compound to accumulate in organisms over time.

Aquatic Toxicity: Predicting toxicity to aquatic life forms based on structural features.

While computational methods, including molecular modeling, have been applied to study the interaction of Methyl violet with adsorbents for removal from water mdpi.com, and the environmental impact and degradation pathways of Methyl violet have been investigated through experimental methods like photocatalysis and biodegradation emanresearch.orgresearchgate.netmdpi.comresearchgate.net, specific published research detailing the development or application of QSAR/QSPR models specifically for predicting the environmental fate parameters (such as persistence, bioaccumulation, or comprehensive environmental distribution) of Methyl violet 2B(1+) was not identified in the conducted search. Research on QSAR in the context of environmental contaminants exists, for instance, in predicting the mutagenicity and carcinogenicity of disinfection byproducts rsc.org, but direct application to the environmental fate of Methyl violet 2B(1+) was not found.

Therefore, based on the available search information, detailed research findings or data tables specifically on QSAR/QSPR approaches for the environmental fate prediction of Methyl violet 2B(1+) cannot be provided within the strict scope of this section. The environmental behavior of Methyl violet 2B(1+) is primarily discussed in terms of its observed persistence, toxicity, and removal through various treatment methods wikipedia.orgscbt.comemanresearch.orgresearchgate.netmdpi.commdpi.comresearchgate.netdeswater.commdpi.comdergipark.org.tr.

Interactions of Methyl Violet 2b 1+ with Diverse Materials and Biological Systems in Research

Interactions with Nanomaterials for Sensing and Remediation

The interaction of Methyl Violet 2B(1+) with nanomaterials, particularly carbon-based and metal oxide nanoparticles, has been a significant area of research, largely focused on their application in the removal or sensing of the dye from aqueous solutions.

Carbon-Based Nanomaterials (e.g., Nanotubes, Graphene)

Carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene have shown promise as adsorbents for removing cationic dyes such as Methyl Violet from water. Studies have investigated the adsorption mechanisms, kinetics, and equilibrium of Methyl Violet binding to these materials.

Research indicates that the adsorption of Methyl Violet onto CNTs is influenced by factors such as dye concentration, CNTs dosage, pH, and contact time. The amount of dye adsorbed generally increases with the dose of CNTs, although the adsorption capacity per unit mass may decrease at higher CNTs dosages. Cationic dye adsorption onto CNTs increases with increasing pH, which is attributed to enhanced electrostatic attraction between the negatively charged surface of the CNTs and the positively charged dye molecules at higher pH values researchgate.net.

Kinetic studies often show that the adsorption process follows a pseudo-second-order model, suggesting that the adsorption rate is controlled by the chemical adsorption mechanism researchgate.netresearchgate.net. Equilibrium data for Methyl Violet adsorption onto CNTs frequently fit the Langmuir isotherm model well, indicating a homogeneous distribution of active sites on the CNT surface and monolayer adsorption researchgate.netresearchgate.net. Maximum adsorption capacities reported for Methyl Violet on multi-walled carbon nanotubes (MWCNTs) vary depending on the specific material and conditions, with values reported up to 71.76 mg/g at 60°C researchgate.net.

Graphene-based materials, including graphene oxide (GO) and reduced graphene oxide (rGO), have also been explored for Methyl Violet removal. These materials exhibit high adsorption capacities due to their large surface area and π-π interactions with the aromatic rings of the dye molecules, as well as electrostatic interactions and hydrogen bonding nih.govdntb.gov.ua. Studies have shown that graphene-based materials can have high adsorption capacities for Methyl Violet, for instance, a lyophilized graphene oxide material demonstrated a capacity of 200.4 mg/g nih.gov. The adsorption process on graphene-based materials also tends to follow the Langmuir model and pseudo-second-order kinetics nih.gov.

Metal Oxide Nanoparticles and Composites